Cas no 17202-57-2 (ethyl spiro2.3hexane-1-carboxylate)
ethyl spiro2.3hexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- spiro[2.3]hexane-1-carboxylic acid ethyl ester
- Ethyl spiro[2.3]hexane-1-carboxylate
- NMHNCGKWEZUMIX-UHFFFAOYSA-N
- Spirohexane-1-carboxylic acid, ethyl ester
- Ethyl spiro[2.3]hexane-1-carboxylate #
- ethyl spiro2.3hexane-1-carboxylate
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- Inchi: 1S/C9H14O2/c1-2-11-8(10)7-6-9(7)4-3-5-9/h7H,2-6H2,1H3
- InChI Key: NMHNCGKWEZUMIX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CC21CCC2)=O
Computed Properties
- Exact Mass: 154.099
- Monoisotopic Mass: 154.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
ethyl spiro2.3hexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM464404-1g |
Spiro[2.3]hexane-1-carboxylic acid ethyl ester |
17202-57-2 | 95%+ | 1g |
$1104 | 2023-02-17 | |
| Enamine | EN300-156262-50mg |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95.0% | 50mg |
$226.0 | 2023-09-25 | |
| Enamine | EN300-156262-100mg |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95.0% | 100mg |
$337.0 | 2023-09-25 | |
| Enamine | EN300-156262-250mg |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95.0% | 250mg |
$481.0 | 2023-09-25 | |
| Enamine | EN300-156262-500mg |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95.0% | 500mg |
$758.0 | 2023-09-25 | |
| Enamine | EN300-156262-1000mg |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95.0% | 1000mg |
$971.0 | 2023-09-25 | |
| Enamine | EN300-156262-2500mg |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95.0% | 2500mg |
$1903.0 | 2023-09-25 | |
| Enamine | EN300-156262-5000mg |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95.0% | 5000mg |
$2816.0 | 2023-09-25 | |
| Enamine | EN300-156262-10000mg |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95.0% | 10000mg |
$4176.0 | 2023-09-25 | |
| Enamine | EN300-156262-0.05g |
ethyl spiro[2.3]hexane-1-carboxylate |
17202-57-2 | 95% | 0.05g |
$226.0 | 2023-06-05 |
ethyl spiro2.3hexane-1-carboxylate Suppliers
ethyl spiro2.3hexane-1-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on ethyl spiro2.3hexane-1-carboxylate
Professional Introduction to Ethyl Spiro2.3hexane-1-carboxylate (CAS No. 17202-57-2)
Ethyl Spiro2.3hexane-1-carboxylate (CAS No. 17202-57-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique spirocyclic structure, exhibits distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The spirocyclic framework of this compound contributes to its stability and reactivity, making it a promising candidate for further exploration in drug development and material science.
The molecular structure of Ethyl Spiro2.3hexane-1-carboxylate consists of a spiro center connecting two six-membered rings, which imparts a rigid conformation to the molecule. This structural motif is particularly interesting because it can influence the electronic and steric properties of the compound, thereby affecting its biological activity. In recent years, there has been growing interest in spirocyclic compounds due to their potential applications in medicinal chemistry. These compounds often exhibit enhanced binding affinity and selectivity, which are crucial for the development of novel therapeutic agents.
One of the most compelling aspects of Ethyl Spiro2.3hexane-1-carboxylate is its versatility as a building block in organic synthesis. The carboxylate ester group at the 1-position provides a reactive site for further functionalization, allowing chemists to modify the molecule in various ways. This flexibility has led to its use in the preparation of complex molecules with diverse pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are essential in treating various types of cancer and inflammatory diseases.
Recent advancements in synthetic methodologies have further enhanced the accessibility of Ethyl Spiro2.3hexane-1-carboxylate. Techniques such as asymmetric synthesis and catalytic transformations have enabled the production of enantiomerically pure forms of this compound, which is critical for pharmaceutical applications. The ability to produce these compounds with high enantiomeric purity has opened up new avenues for drug discovery and development. Researchers are now exploring how the stereochemistry of spirocyclic compounds can be leveraged to improve drug efficacy and reduce side effects.
The pharmacological potential of Ethyl Spiro2.3hexane-1-carboxylate has also been highlighted in several studies published in leading scientific journals. These studies have demonstrated that derivatives of this compound can interact with biological targets in unique ways, leading to novel therapeutic effects. For example, some research has shown that certain spirocyclic esters exhibit potent anti-inflammatory properties by modulating immune responses. This has sparked interest in developing new anti-inflammatory drugs based on similar molecular scaffolds.
In addition to its pharmaceutical applications, Ethyl Spiro2.3hexane-1-carboxylate has shown promise in material science research. Its rigid spirocyclic structure makes it an excellent candidate for designing polymers and materials with specific mechanical and optical properties. These materials could find applications in areas such as electronics, coatings, and advanced composites. The ability to fine-tune the properties of these materials by modifying the structure of Ethyl Spiro2.3hexane-1-carboxylate offers exciting possibilities for future innovation.
The synthesis and characterization of Ethyl Spiro2.3hexane-1-carboxylate have also contributed to our understanding of spirocyclic chemistry as a whole. By studying this compound, researchers have gained insights into the factors that influence its reactivity and stability. These insights are not only valuable for developing new synthetic strategies but also for understanding how spirocyclic compounds behave in biological systems. This knowledge is essential for designing more effective drugs and materials based on these molecular frameworks.
In conclusion, Ethyl Spiro2.3hexane-1-carboxylate (CAS No. 17202-57-2) is a multifaceted compound with significant potential in both pharmaceuticals and material science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its reactivity allows for diverse functionalization strategies. As research continues to uncover new applications for spirocyclic compounds, Ethyl Spiro2.3hexane-1-carboxylate is poised to play a crucial role in shaping the future of chemical innovation.
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